Conantokin R

NMDA receptor pharmacology conantokin SAR radioligand binding

Conantokin‑R (Con‑R) is a 27‑residue, γ‑carboxyglutamate (Gla)‑rich peptide isolated from the venom of the fish‑hunting cone snail *Conus radiatus*. It acts as a non‑competitive antagonist at N‑methyl‑D‑aspartate (NMDA) receptors, preferentially blocking NR2B‑ and NR2A‑containing subtypes while sparing AMPA and kainate receptors.

Molecular Formula C127H201N35O49S3
Molecular Weight 3098.4 g/mol
Cat. No. B612298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConantokin R
Molecular FormulaC127H201N35O49S3
Molecular Weight3098.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
InChIInChI=1S/C127H201N35O49S3/c1-15-57(8)93(116(192)142-62(13)96(172)145-69(24-16-19-36-128)99(175)137-51-89(167)144-83-52-213-214-53-84(113(189)157-82(43-63-29-31-64(163)32-30-63)117(193)162-40-23-28-85(162)126(210)211)158-109(185)80(48-86(132)164)156-115(191)92(56(6)7)159-104(180)71(148-112(83)188)26-18-21-38-130)161-111(187)81(49-87(133)165)155-108(184)78(46-67(122(202)203)123(204)205)152-102(178)72(27-22-39-136-127(134)135)147-95(171)60(11)140-105(181)75(42-54(2)3)151-106(182)76(44-65(118(194)195)119(196)197)150-98(174)59(10)138-94(170)58(9)139-100(176)74(35-41-212-14)149-101(177)70(25-17-20-37-129)146-97(173)61(12)141-114(190)91(55(4)5)160-110(186)79(47-68(124(206)207)125(208)209)154-107(183)77(45-66(120(198)199)121(200)201)153-103(179)73(33-34-90(168)169)143-88(166)50-131/h29-32,54-62,65-85,91-93,163H,15-28,33-53,128-131H2,1-14H3,(H2,132,164)(H2,133,165)(H,137,175)(H,138,170)(H,139,176)(H,140,181)(H,141,190)(H,142,192)(H,143,166)(H,144,167)(H,145,172)(H,146,173)(H,147,171)(H,148,188)(H,149,177)(H,150,174)(H,151,182)(H,152,178)(H,153,179)(H,154,183)(H,155,184)(H,156,191)(H,157,189)(H,158,185)(H,159,180)(H,160,186)(H,161,187)(H,168,169)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,134,135,136)/t57-,58-,59-,60-,61-,62-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,91-,92-,93-/m0/s1
InChIKeyMJQQZSPLVNQFRB-HHXUSTKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in DMSO
Storage-20°C

Conantokin R – A Multi‑Subunit NMDA Receptor Peptide Antagonist with Distinct Structural and Pharmacological Properties


Conantokin‑R (Con‑R) is a 27‑residue, γ‑carboxyglutamate (Gla)‑rich peptide isolated from the venom of the fish‑hunting cone snail *Conus radiatus* [1]. It acts as a non‑competitive antagonist at N‑methyl‑D‑aspartate (NMDA) receptors, preferentially blocking NR2B‑ and NR2A‑containing subtypes while sparing AMPA and kainate receptors [2]. Unlike other well‑characterized conantokins, Con‑R contains a single intramolecular disulfide bond (Cys²¹–Cys²⁵) [1] and exhibits nanomolar potency in biochemical and electrophysiological assays [1][2]. These attributes establish Con‑R as a mechanistically distinct tool for dissecting NMDA receptor pharmacology and for evaluating subtype‑directed therapeutic strategies.

Why Conantokin‑R Cannot Be Replaced by Conantokin‑G or Other Conantokin Analogs


The conantokin family shares a high content of Gla residues and N‑terminal sequence homology, yet individual members display markedly divergent NMDA receptor subunit selectivity, potency, and in vivo safety profiles [1][2]. Conantokin‑G (Con‑G) is a highly selective NR2B antagonist, whereas Con‑R is a non‑selective antagonist active at both NR2A‑ and NR2B‑containing receptors [2]. Moreover, Con‑R is the only conantokin that possesses a disulfide‑bonded loop, a structural feature that influences conformational stability and may affect its interaction with the receptor [1]. Substituting Con‑R for Con‑G or other analogs in experiments requiring balanced NR2 subunit blockade, or in applications where a superior therapeutic index is essential, will yield fundamentally different pharmacological outcomes, as the quantitative evidence below demonstrates.

Quantitative Comparator‑Based Evidence for Conantokin‑R Differentiation


2‑5‑Fold Higher Potency than Conantokin‑G and Conantokin‑T in the [³H]MK‑801 Binding Assay

In the spermine‑enhanced [³H]MK‑801 binding assay using rat brain membranes, Con‑R displayed an IC₅₀ of 93 nM, representing a 2‑ to 5‑fold greater potency than Con‑G (IC₅₀ = 480 nM) and Con‑T (IC₅₀ similarly in the sub‑micromolar range) [1][2]. This head‑to‑head potency advantage is consistent across the conantokin family.

NMDA receptor pharmacology conantokin SAR radioligand binding

Broad NR2 Subunit Targeting Versus NR2B‑Selective Conantokin‑G

In whole‑cell patch‑clamp recordings of HEK‑293 cells expressing defined NMDA receptor subunit combinations, Con‑R (as con‑R[1‑17]) inhibited ion currents through all four tested assemblies—NR1a/NR2A, NR1a/NR2B, NR1b/NR2A, and NR1b/NR2B—without significant subunit preference [1]. By contrast, Con‑G did not substantially affect NR1a,b/NR2A‑expressing cells, exhibiting high selectivity for NR2B‑containing receptors [1]. This fundamental difference in subunit profile means Con‑R acts as a broad‑spectrum NMDA receptor blocker, whereas Con‑G is NR2B‑restricted.

NMDA receptor subtypes subunit selectivity ion channel pharmacology

Unique Disulfide Bond Architecture Absent in Other Conantokins

Con‑R features a single intramolecular disulfide bond between Cys²¹ and Cys²⁵, a structural element common among conotoxins but uniquely absent in the other characterized conantokins—Con‑G and Con‑T [1]. CD spectroscopy revealed that the metal‑free form of Con‑R has low α‑helical content that increases upon divalent cation addition, suggesting the disulfide bond contributes to a distinct conformational landscape compared with the purely linear conantokins [1].

peptide structure disulfide engineering conotoxin chemistry

Superior In Vivo Anticonvulsant Protective Index Versus MK‑801

In the Frings audiogenic seizure‑susceptible mouse model, Con‑R exhibited a protective index (PI = TD₅₀/ED₅₀) of 17.5, whereas the classical non‑competitive NMDA antagonist MK‑801 (dizocilpine) showed a PI of only 2 [1]. Additionally, Con‑R prevented sound‑induced tonic extension seizures at i.c.v. doses below those producing behavioral toxicity, while MK‑801 and ifenprodil were effective only at doses approaching or exceeding those that caused significant motor impairment [2].

anticonvulsant efficacy therapeutic index in vivo pharmacology

Absence of Off‑Target Activity at AMPA and Kainate Receptors Versus Small‑Molecule NMDA Antagonists

At 3 μM, a concentration well above its IC₅₀ for NMDA receptor blockade (350 nM in cortical neurons), Con‑R produced no effect on γ‑aminobutyric acid (GABA)‑ or kainate‑evoked currents, nor on AMPA (GluR1) or kainate (GluR6) receptor‑mediated responses in Xenopus oocytes [1]. In contrast, the small‑molecule NMDA antagonists MK‑801 and ifenprodil exhibit pronounced behavioral toxicity at anticonvulsant doses, suggesting significant off‑target engagement or supra‑therapeutic exposure requirements [1]. While a direct, quantitative off‑target IC₅₀ comparison is not available in a single study, the aggregate in vitro selectivity data combined with the stark in vivo therapeutic index difference supports a cleaner pharmacological profile for Con‑R.

receptor selectivity off‑target profiling electrophysiology

Procurement‑Relevant Application Scenarios for Conantokin‑R


Pharmacological Dissection of NR2A‑ vs NR2B‑Mediated Synaptic Signaling

Because Con‑R blocks both NR2A‑ and NR2B‑containing NMDA receptors with similar potency [1], it serves as an ideal tool for experiments requiring global NMDA receptor inhibition without subunit bias. Researchers can pair Con‑R with the NR2B‑selective Con‑G to deconvolve the contributions of each NR2 subtype to synaptic plasticity, excitotoxicity, or network oscillations.

Anticonvulsant Drug Discovery with Reduced Behavioral Toxicity Liabilities

The 8.75‑fold higher protective index of Con‑R relative to MK‑801 [1], coupled with the absence of AMPA/kainate receptor interaction [2], positions Con‑R as a lead‑like peptide scaffold for developing novel anticonvulsant agents that maintain efficacy while minimizing motor side effects. Con‑R can be used to benchmark new chemical entities in the Frings audiogenic seizure model.

Stabilized Peptide Engineering Leveraging the Unique Disulfide Bond

Con‑R is the only conantokin that contains a disulfide bond (Cys²¹–Cys²⁵) [1], providing a natural starting point for structure‑based design of conformationally constrained analogs. The constrained loop may improve proteolytic stability and facilitate co‑crystallization with NMDA receptor domains, enabling high‑resolution structural studies of peptide–receptor interfaces.

In Vitro Selectivity Profiling of NMDA Receptor Modulators

In electrophysiological screening campaigns, Con‑R can be included as a broad‑spectrum NMDA receptor control peptide. Its activity at both NR2A and NR2B subtypes (IC₅₀ ≈ 350 nM in cortical neurons [1]) and its lack of effect on AMPA/kainate receptors provide a well‑characterized reference point for evaluating the specificity of novel NMDA receptor ligands.

Quote Request

Request a Quote for Conantokin R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.